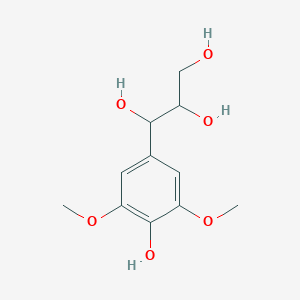

threo-Syringylglycerol

Description

Structure

3D Structure

Properties

CAS No. |

121748-11-6 |

|---|---|

Molecular Formula |

C11H16O6 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

(1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol |

InChI |

InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3/t7-,10-/m0/s1 |

InChI Key |

GIZSHQYTTBQKOQ-XVKPBYJWSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]([C@H](CO)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O |

Appearance |

Cryst. |

Synonyms |

(1R,2R)-rel-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol; (R*,R*)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol_x000B_ |

Origin of Product |

United States |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of threo-Syringylglycerol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

threo-Syringylglycerol, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its potential biological activities, including anti-inflammatory properties. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its isolation and characterization. Quantitative data from various studies are summarized to facilitate comparative analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this promising natural compound.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The primary sources reported in the literature are woody plants, where it exists as a component of the lignan (B3055560) fraction. Documented natural sources include:

-

Eucalyptus Species: Fresh fruits of Eucalyptus maideni and leaves of Eucalyptus globulus are known to contain this compound.[1]

-

Mangrove Species: The mangrove plant Kandelia candel has been identified as a source of threo-1-C-syringylglycerol.[2]

-

Rubber Tree: While not a direct source of this compound itself, the seed shell of the rubber tree (Hevea brasiliensis) is a source of the related compound, erythro-guaiacylglycerol (B1142468) beta-threo-syringylglycerol ether.[3]

While these sources have been identified, quantitative yields of pure this compound are not extensively reported in the literature. The available data often pertains to the total lignin (B12514952) or phenolic content of the plant material.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following sections outline a general protocol and specific techniques reported in the literature for the isolation of lignans (B1203133), including syringylglycerol derivatives.

General Extraction and Fractionation Protocol

A general workflow for the isolation of this compound from plant material is depicted below. This process begins with the extraction of the dried and powdered plant material, followed by a series of chromatographic steps to purify the target compound.

Detailed Experimental Protocols

Protocol 1: Organosolv Extraction of Lignin from Hevea brasiliensis Seed Shell

This method yields a lignin fraction from which syringylglycerol derivatives can be further purified.

-

Preparation of Plant Material: Dry the Hevea brasiliensis seed shells and grind them into a fine powder.

-

Organosolv Extraction:

-

Suspend the powdered seed shell in a mixture of an organic solvent (e.g., formic acid or acetic acid) and water.

-

Add p-toluenesulfonic acid (p-TsOH) as a catalyst.

-

Subject the mixture to ultrasound-assisted extraction. This method avoids the need for high temperatures and harsh mineral acids.

-

-

Lignin Precipitation and Recovery:

-

After extraction, filter the mixture to remove solid residues.

-

Precipitate the lignin from the liquid fraction by adding water.

-

Collect the precipitated lignin by centrifugation or filtration and dry it.

-

-

Further Purification: The resulting lignin fraction, which can be obtained in yields of 13-22%, can then be subjected to further chromatographic purification steps as outlined in the general workflow (Figure 1) to isolate specific lignans like syringylglycerol derivatives.

Protocol 2: General Lignan Isolation from Plant Material

This protocol is a general guide for the isolation of lignans and can be adapted for sources like Eucalyptus and Kandelia species.

-

Extraction:

-

Extract the dried, powdered plant material with a suitable solvent system, such as a 1:1 (v/v) mixture of ethanol (B145695) and 1,4-dioxane.

-

-

Alkaline Hydrolysis:

-

To release ester-linked lignans, perform alkaline hydrolysis on the crude extract using, for example, 20 mM NaOH in methanol (B129727) at 50°C.

-

-

Liquid-Liquid Partitioning:

-

Concentrate the hydrolyzed extract and partition it between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity.

-

-

Column Chromatography:

-

Subject the organic phase to column chromatography using a stationary phase like Sephadex LH-20 or silica (B1680970) gel.

-

Elute with a gradient of solvents to separate the lignan-containing fractions.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the lignan-rich fractions using preparative HPLC with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of methanol and water).

-

Monitor the elution profile with a UV detector and collect the fractions corresponding to this compound.

-

Characterization of this compound

The structural elucidation and confirmation of isolated this compound are typically performed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for determining the chemical structure and stereochemistry of this compound.

Table 1: ¹H-NMR Spectroscopic Data for Syringylglycerol Derivatives

| Proton | Chemical Shift (δ) in Acetone-d₆ |

| H-7 | 4.98 (d, J = 6.83 Hz) |

| H-8 | 3.99 (dd, J = 3.41 Hz) |

| H-9a | 3.66 (m) |

| H-9b | 3.74 (m) |

| A-OCH₃ | 3.81 (s, 6H) |

| B-OCH₃ | 3.92 (s, 6H) |

| H-2 & H-6 | 6.78 (s, 2H) |

| H-2' & H-6' | 6.82 (s, 2H) |

| 4-OH | 7.44 (s) |

Data adapted from a study on this compound-8-O-4'-(sinapyl alcohol) ether.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Biological Activity and Potential Signaling Pathways

Preliminary studies suggest that this compound possesses anti-inflammatory properties. While the specific molecular mechanisms of this compound are still under investigation, research on structurally related lignans, such as syringaresinol (B1662434), provides insights into potential signaling pathways that may be modulated.

Inhibition of Pro-inflammatory Cytokine Production

Studies on syringaresinol have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[4] This inhibition occurs at both the protein and mRNA levels.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of related lignans are often attributed to their ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.

As depicted in Figure 2, it is proposed that this compound may inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of the inhibitory protein IκB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. This guide has consolidated the current knowledge on its natural sources and isolation methodologies. However, to fully realize its potential, further research is warranted in the following areas:

-

Quantitative Analysis: There is a critical need for studies focused on the quantitative determination of this compound in its various natural sources to identify high-yielding species for sustainable sourcing.

-

Optimization of Isolation Protocols: The development and optimization of efficient and scalable isolation and purification protocols are essential for obtaining high-purity this compound for research and development purposes.

-

Elucidation of Molecular Mechanisms: Further investigation into the precise molecular targets and signaling pathways modulated by this compound is necessary to fully understand its biological activities and therapeutic potential.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 518. Lignin Extracted from Rubber Seed Shell by Ultrasound‑Assisted Organosolv Pretreatment - Magritek [magritek.com]

- 4. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to threo-Syringylglycerol

Introduction

This compound (CAS No. 121748-11-6) is a phenylpropanoid, a class of natural products derived from the shikimic acid pathway.[1] It is a significant model compound in lignin (B12514952) chemistry, representing a monomeric unit with a glycerol (B35011) side chain characteristic of the β-O-4 linkage, the most abundant structural motif in lignin.[2] Its structure, featuring a syringyl (4-hydroxy-3,5-dimethoxyphenyl) aromatic ring, is crucial for studies related to lignin depolymerization, biomass conversion, and the synthesis of value-added chemicals. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key analytical methodologies.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O₆ | [3][4] |

| Molecular Weight | 244.24 g/mol | [1][3][5] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 158-162 °C | [4] |

| Boiling Point | 511.4 ± 50.0 °C (at 760 mmHg) | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in alcohol, chloroform, ether; slightly soluble in water. | [4] |

| Flash Point | 263.1 ± 30.1 °C | [1] |

| Refractive Index | 1.589 | [1] |

Table 2: Computed Chemical Properties and Descriptors

| Property | Value | Source(s) |

| XLogP3 | -1.90 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 244.09468823 u | [1] |

| Topological Polar Surface Area | 99.4 Ų | [1] |

| Complexity | 210 | [1] |

Spectroscopic Data and Stereochemistry

The defining characteristic of this compound is the threo relative configuration of the two stereocenters on its glycerol side chain. This stereochemistry significantly influences its chemical behavior and is a key point of analysis.

-

Stereochemistry : The threo and erythro diastereomers are defined by the relative stereochemistry at the C-7 (α) and C-8 (β) positions. In related compounds, the absolute configurations have been determined; for example, (+)-threo-syringylglycerol-8-O-4′-(sinapyl alcohol) ether corresponds to (7S, 8S), while the (–)-threo isomer is (7R, 8R).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for distinguishing between threo and erythro isomers. A key diagnostic feature is the difference in chemical shifts (Δδ) between the diastereotopic methylene (B1212753) protons at the C-9 position of the glycerol chain. In solvents like methanol-d₄ or DMSO-d₆, the Δδ value for threo isomers is significantly larger than for erythro isomers.[7] For instance, one study reported a ΔδH3a–H3b value of 0.13 ppm for a threo isomer, compared to just 0.07 ppm for the corresponding erythro isomer.[7]

-

Mass Spectrometry (MS) : While direct mass spectra are used for molecular weight confirmation, MS combined with derivatization techniques is crucial in lignin analysis. Thioacidolysis followed by GC/MS of the derivatized syringylglycerol units allows for the characterization of lignin structure and composition in plant biomass.[8]

Experimental Protocols and Methodologies

General Synthesis of Arylglycerol β-Aryl Ethers

The synthesis of this compound and related compounds often yields a mixture of diastereomers that must be separated. A common strategy involves the reaction of an aromatic aldehyde with a lithiated aryloxyacetic acid, followed by reduction.[9]

Methodology Overview:

-

Condensation Reaction: An appropriate aromatic aldehyde (e.g., syringaldehyde) is reacted with an α-lithiated aryloxyacetic acid. This forms a mixture of 3-hydroxypropionic acid diastereomers.[9]

-

Reduction: The mixture of acids is reduced to the corresponding diols (the arylglycerol structure) using a reducing agent such as a borane-dimethyl sulfide (B99878) complex.[9]

-

Purification and Separation: The crude product is first purified to remove contaminants, often using flash chromatography. The final and critical step is the separation of the threo and erythro diastereomers, which is typically achieved using ion-exchange chromatography (IEC).[9]

Caption: General workflow for the synthesis and separation of syringylglycerol isomers.

Protocol for Stereochemical Determination via ¹H NMR

The differentiation of threo and erythro isomers can be reliably achieved using a straightforward ¹H NMR-based method.[7]

Methodology Overview:

-

Sample Preparation: Dissolve a pure sample of the isolated syringylglycerol isomer in a suitable deuterated solvent. Methanol-d₄ and DMSO-d₆ are reported to be effective for this analysis, while CDCl₃ may not be suitable.[7]

-

NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with high resolution to accurately determine chemical shifts and resolve the signals for the C-9 methylene protons.

-

Data Analysis: Identify the signals corresponding to the two diastereotopic protons at the C-9 position (H-9a and H-9b). Calculate the difference in their chemical shifts: Δδ = |δ(H-9a) - δ(H-9b)|.

-

Configuration Assignment: Compare the calculated Δδ value to established empirical rules. A larger Δδ value (e.g., > 0.1 ppm) is indicative of a threo configuration, whereas a smaller Δδ value (e.g., < 0.08 ppm) suggests an erythro configuration.[7]

Caption: Analytical workflow for determining stereochemistry using ¹H NMR.

Applications and Biological Relevance

This compound serves multiple roles in research and development:

-

Lignin Chemistry: It is an indispensable model compound for studying the cleavage of β-O-4 ether linkages, a critical step in converting lignin into biofuels and aromatic chemicals.[2]

-

Drug Development: As a natural product and chemical intermediate, it is used in the synthesis of more complex molecules with potential therapeutic properties.[4]

-

Antioxidant and Anti-inflammatory Activity: Due to its phenolic structure, it is investigated for its antioxidant properties.[4] It has been identified as a constituent of Kandelia candel with potential inhibitory effects on the production of pro-inflammatory cytokines.[10] Furthermore, related lignin-derived dimers have shown α-glucosidase inhibition activity, suggesting a possible role in modulating glucose metabolism.[2]

References

- 1. echemi.com [echemi.com]

- 2. erythro-Guaiacylglycerol beta-threo-syringylglycerol ether | 1313434-74-0 | Benchchem [benchchem.com]

- 3. threo-1-C-Syringylglycerol | CymitQuimica [cymitquimica.com]

- 4. threo-1-C-Syringylglycerol [chembk.com]

- 5. chemfarms.com [chemfarms.com]

- 6. scispace.com [scispace.com]

- 7. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spect ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09712H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. threo-1-C-Syringylglycerol | 121748-11-6 [chemicalbook.com]

threo-Syringylglycerol: A Lignin Model Compound for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

threo-Syringylglycerol is a key lignin (B12514952) model compound that represents the β-O-4 aryl ether linkage, the most abundant linkage in syringyl-rich lignin found in angiosperms. Its structure provides a simplified yet representative platform for studying the complex mechanisms of lignin depolymerization, a critical step in the valorization of biomass for biofuels and biochemicals. This technical guide provides a comprehensive overview of this compound, including its synthesis, spectroscopic characterization, and degradation pathways, to support researchers in the fields of biofuel development, green chemistry, and drug discovery.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is fundamental for its use in experimental studies. The following tables summarize its key physicochemical properties and spectroscopic data. Note that some experimental data may be for closely related derivatives, as a complete dataset for the pure this compound is not consistently available in a single source.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₆ |

| Molecular Weight | 244.24 g/mol |

| Appearance | White crystalline solid[1] |

| Melting Point | 158-162 °C[1] |

| Solubility | Soluble in alcohol, chloroform, ether; slightly soluble in water[1] |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopy | Parameter | Value | Notes |

| ¹H NMR | Chemical Shift (δ) | δ 2.691 (s, 7-OH), 2.612 (s, 9-OH), 3.872 (s, 6H, 3 & 5-OCH₃), 4.314 (m, 1H, 8-H), 5.037 (d, J=8.52, 1H, 7-H), 6.665 (s, 2H, 2 & 6-H) | Data for 4-O-methyl ether of (+)-threo-SGSE in CDCl₃[2] |

| ¹³C NMR | Chemical Shift (δ) | Predicted values (D₂O, 700 MHz): 57.0, 62.1, 73.2, 86.9, 105.1, 132.5, 149.0, 154.2 ppm | Predicted spectrum for threo-Syringoylglycerol from Human Metabolome Database[3] |

| IR Spectroscopy | Not explicitly found for this compound. | General absorbances for related structures include: O-H stretch (broad, ~3400 cm⁻¹), C-H stretch (aromatic, ~3050 cm⁻¹; aliphatic, ~2950 cm⁻¹), C=C stretch (aromatic, ~1600, 1510 cm⁻¹), C-O stretch (~1220, 1120 cm⁻¹). | |

| Mass Spectrometry | m/z | For thioethylated and silylated derivative of sinapyl alcohol origin: 299 | Corresponds to the (CH₃)₃SiOC₆H₂ (OCH₃)₂CH(SCH₂CH₃)• radical[1] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and study of this compound. The following sections provide methodologies for these key processes.

Synthesis and Purification of this compound

The synthesis of this compound can be approached through the dimerization of sinapyl alcohol or via a multi-step synthesis starting from more readily available precursors like syringaldehyde (B56468). The separation of the threo and erythro diastereomers is a critical step, typically achieved by column chromatography.

Protocol 1: Synthesis via Dimerization of Sinapyl Alcohol [4]

-

Preparation of Sinapyl Alcohol: Synthesize sinapyl alcohol from syringaldehyde following established literature methods.

-

Dehydrogenative Dimerization: Dissolve sinapyl alcohol in a dioxane-water (10:1) mixture. Add a solution of ferric chloride (FeCl₃) dropwise with stirring to initiate the dimerization. This will produce a mixture of (±)-erythro- and (±)-threo-syringylglycerol-8-O-4’-(sinapyl alcohol) ethers (SGSEs).

-

Purification:

-

Quench the reaction and extract the products with an appropriate organic solvent.

-

Concentrate the organic phase under reduced pressure.

-

Separate the erythro and threo diastereomers using preparative Thin Layer Chromatography (TLC) or flash column chromatography on silica (B1680970) gel. The separation of diastereomers can be challenging and may require careful optimization of the eluent system[5].

-

Workflow for Synthesis and Purification

Enzymatic Degradation using Laccase-Mediator System

Laccase, in combination with a mediator, is a powerful tool for the oxidative degradation of lignin and its model compounds.

Protocol 2: Laccase-Mediator Degradation [1][2][6][7][8][9]

-

Reaction Setup:

-

Prepare a 50 mM sodium phosphate (B84403) buffer (pH 4).

-

Dissolve this compound to a final concentration of 0.5 mM in the buffer.

-

Add a mediator, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or 1-hydroxybenzotriazole (B26582) (HBT), to an equimolar concentration (0.5 mM).

-

Initiate the reaction by adding laccase (from Trametes versicolor) to a final activity of 0.1 U/mL.

-

-

Incubation: Incubate the reaction mixture at 40°C with agitation (e.g., 400 rpm in a thermomixer).

-

Sampling and Quenching: At desired time points (e.g., 1, 5, 10, 30, 60 minutes, and 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding a laccase inhibitor, such as sodium azide (B81097) (to a final concentration of 2 mM).

-

Analysis:

Signaling Pathway for Laccase-Mediator System

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a reductive method for cleaving the β-O-4 ether linkage, often employing a palladium on carbon (Pd/C) catalyst.

Protocol 3: Catalytic Hydrogenolysis with Pd/C [13][14][15][16][17]

-

Reaction Setup:

-

In a high-pressure reactor, place this compound.

-

Add a suitable solvent, such as ethanol (B145695) or a water/dioxane mixture.

-

Add the Pd/C catalyst (typically 5-10 wt% of the substrate).

-

-

Reaction Conditions:

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).

-

Heat the reaction mixture to the target temperature (e.g., 150-250°C) with stirring.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by taking samples at intervals and analyzing them by HPLC or GC-MS.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

-

Product Analysis:

-

Analyze the product mixture using techniques such as NMR and GC-MS to identify and quantify the degradation products.

-

Experimental Workflow for Catalytic Hydrogenolysis

References

- 1. Frontiers | Lignin Biodegradation with Laccase-Mediator Systems [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. static.igem.wiki [static.igem.wiki]

- 4. scispace.com [scispace.com]

- 5. biotage.com [biotage.com]

- 6. researchgate.net [researchgate.net]

- 7. Lignin-Derived Compounds as Efficient Laccase Mediators for Decolorization of Different Types of Recalcitrant Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. publikace.k.utb.cz [publikace.k.utb.cz]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. mdpi.com [mdpi.com]

- 14. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 15. Hydrothermal deoxygenation of triglycerides over Pd/C aided by in situ hydrogen production from glycerol reforming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]

The Biological Significance of threo-Syringylglycerol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

threo-Syringylglycerol, a key monomeric unit of syringyl lignin (B12514952), plays a multifaceted role in the structural integrity and defense mechanisms of higher plants. As a derivative of sinapyl alcohol, its biosynthesis and incorporation into the lignin polymer are critical for cell wall reinforcement, providing mechanical support and resistance against biotic and abiotic stresses. Beyond its structural function, emerging evidence suggests the involvement of syringylglycerol and its derivatives in plant signaling pathways, although the precise mechanisms are still under investigation. This technical guide provides an in-depth overview of the biological significance of this compound, including its biosynthesis, role in lignification, and potential signaling functions. Detailed experimental protocols for its extraction, quantification, and enzymatic synthesis are presented, alongside quantitative data from relevant studies. Furthermore, this guide employs Graphviz visualizations to illustrate key metabolic and signaling pathways, offering a comprehensive resource for researchers in plant biology, biochemistry, and natural product chemistry.

Introduction

Lignin, a complex aromatic polymer, is a major component of the secondary cell walls of vascular plants, providing structural rigidity and hydrophobicity to the cell wall. It is primarily composed of three different phenylpropanoid monomers: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively. The ratio of these units varies significantly among plant species, tissues, and developmental stages. Syringyl lignin, derived from the polymerization of sinapyl alcohol, is predominantly found in angiosperms and is associated with more efficient pulping processes in the paper industry and improved digestibility of forage crops.

This compound is a key intermediate and a structural motif within the syringyl lignin polymer. Its stereochemistry and linkage patterns are crucial in determining the overall architecture and properties of lignin. This guide focuses on the threo diastereomer of syringylglycerol, exploring its biological roles, metabolic pathways, and the analytical techniques used for its study.

Biosynthesis and Metabolism of this compound

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants.

The Phenylpropanoid Pathway and Monolignol Biosynthesis

The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), caffeoyl-CoA O-methyltransferase (CCoAOMT), ferulate 5-hydroxylase (F5H), and caffeic acid O-methyltransferase (COMT), leads to the formation of ferulic acid and subsequently 5-hydroxyferulic acid. These intermediates are then converted to sinapyl alcohol, the direct precursor of syringyl lignin units. The final reduction steps are catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD).

Caption: Simplified monolignol biosynthesis pathway leading to sinapyl alcohol.

Formation of this compound through Radical Coupling

The polymerization of monolignols into the lignin polymer is a combinatorial process involving oxidative radical coupling, primarily mediated by peroxidases and laccases in the cell wall. During this process, sinapyl alcohol radicals can couple with other monolignol radicals or with the growing lignin polymer. The formation of arylglycerol-β-aryl ether linkages (β-O-4) is the most common type of linkage in lignin. The stereochemistry of the glycerol (B35011) side chain, resulting in either erythro or threo diastereomers, is determined during these coupling reactions. The ratio of erythro to threo isomers can be influenced by the specific enzymes involved and the chemical environment.

Biological Roles of this compound

Structural Component of Lignin

The primary role of this compound is as a fundamental building block of syringyl lignin. The incorporation of syringyl units, including the this compound motif, into the lignin polymer contributes to:

-

Structural Support: Lignin provides compressive strength to the cell wall, enabling plants to grow upright and withstand physical stresses.

-

Water Transport: The hydrophobicity of lignin waterproofs the xylem vessels, facilitating efficient water transport.

-

Defense: The recalcitrant nature of lignin provides a physical barrier against pathogens and herbivores.

Potential Signaling Functions

While the structural role of lignin is well-established, the potential signaling functions of its monomeric and dimeric constituents are an active area of research. Lignin precursors and degradation products, including syringylglycerol derivatives, may act as signaling molecules in plant defense responses. However, direct experimental evidence for a signaling role of free this compound is currently limited. It is hypothesized that such molecules could be released during cell wall degradation by pathogens and subsequently trigger defense signaling cascades. There is evidence of crosstalk between the phenylpropanoid pathway and hormone signaling pathways, such as those for jasmonic acid and abscisic acid, suggesting a complex regulatory network.[1][2][3][4][5]

Caption: Hypothetical signaling pathway involving lignin-derived molecules.

Quantitative Data

Quantitative data on the abundance of free this compound in plant tissues is scarce in the literature. Most studies focus on the analysis of lignin composition after degradation of the polymer. However, studies on the enzymatic formation of syringylglycerol derivatives provide some insights into the relative abundance of its diastereomers.

| Plant Material/Enzyme System | Compound | Ratio (erythro:threo) | Reference |

| Eucommia ulmoides enzyme preparation with sinapyl alcohol | Syringylglycerol-8-O-4'-(sinapyl alcohol) ether | 47:53 | --INVALID-LINK-- |

Experimental Protocols

Extraction and Isolation of Syringylglycerol from Plant Material (General Protocol)

Materials:

-

Fresh or freeze-dried plant material (e.g., leaves, stems)

-

Liquid nitrogen

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (deionized)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Sample Preparation: Grind the plant material to a fine powder in liquid nitrogen using a mortar and pestle.

-

Extraction:

-

Suspend the powdered tissue in 80% aqueous methanol (1:10 w/v).

-

Sonication for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction twice more and pool the supernatants.

-

-

Solvent Partitioning:

-

Evaporate the methanol from the combined supernatants using a rotary evaporator.

-

Partition the remaining aqueous extract successively with hexane and then ethyl acetate.

-

Collect the ethyl acetate fraction, which is expected to contain the syringylglycerol.

-

-

Purification:

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate to dryness.

-

Redissolve the residue in a small volume of methanol.

-

Further purify the extract using solid-phase extraction (SPE) with a C18 cartridge, eluting with a methanol-water gradient.

-

-

Isolation:

-

Isolate the this compound using preparative HPLC with a C18 column and a methanol-water or acetonitrile-water gradient.

-

Monitor the elution profile using a UV detector at a wavelength of approximately 270 nm.

-

Collect the fractions corresponding to the peak of interest and confirm the structure by NMR and MS analysis.

-

Caption: General workflow for the extraction and isolation of syringylglycerol.

Quantification by LC-MS/MS (General Method)

A validated LC-MS/MS method for the absolute quantification of this compound is not published. The following outlines a general approach that would require optimization and validation.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (to be optimized):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions (to be optimized):

-

Ionization Mode: ESI positive and negative modes to determine the best sensitivity.

-

Multiple Reaction Monitoring (MRM):

-

Determine the precursor ion ([M+H]⁺ or [M-H]⁻) of this compound.

-

Fragment the precursor ion and identify characteristic product ions for quantification and qualification.

-

-

Calibration: Prepare a calibration curve using a purified standard of this compound.

Enzymatic Synthesis of this compound Derivatives

This protocol is adapted from studies on the enzymatic formation of syringylglycerol-8-O-4'-(sinapyl alcohol) ether using horseradish peroxidase (HRP).[7]

Materials:

-

Sinapyl alcohol

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate (B84403) buffer (pH 6.0)

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup:

-

Dissolve sinapyl alcohol in phosphate buffer.

-

Add HRP to the solution.

-

Initiate the reaction by the dropwise addition of H₂O₂ under constant stirring.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding a few drops of acetic acid.

-

Extract the reaction mixture with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

-

Purification:

-

Separate the products by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the syringylglycerol derivatives.

-

The erythro and threo diastereomers can be further separated by preparative HPLC.

-

Caption: Workflow for the enzymatic synthesis of syringylglycerol derivatives.

Conclusion and Future Perspectives

This compound is a crucial component of syringyl lignin, contributing significantly to the structural integrity and defense of angiosperms. While its role as a structural monomer is well-understood, its potential involvement in plant signaling pathways presents an exciting frontier for future research. The development of robust and validated analytical methods for the quantification of free this compound in plant tissues is essential to unravel its dynamic roles in response to developmental and environmental cues. Further investigation into the interaction of syringylglycerol and its derivatives with plant hormone signaling pathways will provide a more comprehensive understanding of the complex regulatory networks that govern plant growth and defense. The detailed protocols and information provided in this guide aim to facilitate and inspire further research in this important area of plant biology.

References

- 1. The interaction of strigolactones with abscisic acid during the drought response in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unveiling threo-Syringylglycerol: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

threo-Syringylglycerol, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its potential therapeutic applications. First identified in the fruits of Eucalyptus maideni, this compound is a constituent of lignan (B3055560) structures and has demonstrated noteworthy biological activities, particularly in the realm of anti-inflammatory pathways. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details methodologies for its isolation and synthesis, summarizes its biological effects through quantitative data, and visually represents its known signaling pathway interactions. This document serves as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the broader exploration of the chemical constituents of the Eucalyptus genus. It was first reported as a natural product isolated from the fresh fruits of Eucalyptus maideni in a 2010 study by Tian L.W. and colleagues, published in the Journal of Natural Products[1]. This initial identification was part of a broader phytochemical investigation of the plant, which led to the isolation and characterization of numerous phenolic compounds.

Historically, the structural elucidation of syringylglycerol derivatives is rooted in the extensive research on lignin (B12514952) chemistry. Pioneers like Karl Freudenberg in the mid-20th century laid the groundwork for understanding the structure and biosynthesis of lignins, which are complex polymers rich in phenylpropanoid units, including syringyl moieties. While not the primary focus of early lignin research, the identification of simpler monomeric and dimeric units like syringylglycerol was a natural progression of this work.

This compound is classified as a phenylpropanoid, characterized by a C6-C3 carbon skeleton. Its stereochemistry, specifically the threo configuration of the glycerol (B35011) side chain, distinguishes it from its erythro diastereomer and is crucial for its specific biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₆ | [2] |

| Molecular Weight | 244.24 g/mol | [1] |

| CAS Number | 121748-11-6 | [2] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in alcohol, chloroform (B151607), and other organic solvents; slightly soluble in water. | [3] |

| XLogP3 | -1.9 | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 511.4 ± 50.0 °C at 760 mmHg | [2] |

| Flash Point | 263.1 ± 30.1 °C | [2] |

| Refractive Index | 1.589 | [2] |

Experimental Protocols

Isolation of this compound from Eucalyptus maideni

While the specific, detailed protocol from the initial discovery by Tian et al. is not fully available, a general methodology for the isolation of phenolic compounds from plant materials can be outlined. This process typically involves extraction, fractionation, and chromatographic separation.

Protocol:

-

Extraction:

-

Air-dried and powdered fruits of Eucalyptus maideni are extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours).

-

The extraction process is repeated multiple times to ensure exhaustive recovery of the target compounds.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

This compound, being a polar compound, is expected to partition primarily into the more polar fractions, such as the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Separation:

-

The polar fractions are subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of increasing polarity, typically using a mixture of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification is achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Chemical Synthesis of this compound

Proposed Protocol:

-

Starting Materials: Syringaldehyde (B56468) and a suitable three-carbon synthon.

-

Key Reaction: An aldol-type condensation reaction between the enolate of a protected glycerol derivative and syringaldehyde.

-

Stereocontrol: The stereochemistry of the glycerol backbone would need to be carefully controlled, potentially through the use of chiral auxiliaries or stereoselective reducing agents to achieve the desired threo configuration.

-

Protection and Deprotection: The phenolic hydroxyl group of syringaldehyde and the hydroxyl groups of the glycerol synthon would likely require protection during the reaction and subsequent deprotection to yield the final product.

-

Purification: The final product would be purified using chromatographic techniques as described in the isolation protocol.

In Vitro Anti-Inflammatory Activity Assay

The potential anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells, such as bone marrow-derived dendritic cells (BMDCs) or macrophage cell lines (e.g., RAW 264.7).

Protocol:

-

Cell Culture:

-

BMDCs are generated from the bone marrow of mice and cultured in appropriate media supplemented with growth factors (e.g., GM-CSF and IL-4).

-

Alternatively, a macrophage cell line like RAW 264.7 is cultured under standard conditions.

-

-

Cell Stimulation and Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Following pre-treatment, the cells are stimulated with LPS (a potent inflammatory agent) to induce the production of pro-inflammatory cytokines.

-

-

Cytokine Quantification:

-

After a defined incubation period (e.g., 24 hours), the cell culture supernatants are collected.

-

The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of cytokine inhibition at each concentration of this compound is calculated relative to the LPS-stimulated control group.

-

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of the cytokine production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Biological Activities and Quantitative Data

This compound has been reported to possess potential inhibitory effects on the production of pro-inflammatory cytokines in LPS-stimulated bone marrow-derived dendritic cells[2]. While specific quantitative data for this compound is not available in the reviewed literature, data for structurally related lignans (B1203133), such as syringaresinol, provides insight into the potential potency of this class of compounds.

Table 2: Anti-Inflammatory Activity of Structurally Related Lignans

| Compound | Cell Line | Target Cytokine/Mediator | IC₅₀ (µM) | Reference |

| (+)-Syringaresinol | RAW 264.7 | NO Production | ~25-50 | [4] |

| (+)-Syringaresinol | RAW 264.7 | TNF-α Production | ~50-100 | [4] |

| (+)-Syringaresinol | RAW 264.7 | IL-6 Production | ~50-100 | [4] |

Note: The IC₅₀ values for (+)-Syringaresinol are estimated from graphical data presented in the reference. This data is provided as a proxy for the potential activity of this compound and should be confirmed by direct experimentation.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of syringylglycerol and related lignans are believed to be mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several parallel kinase modules, including the p38 and JNK pathways. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that contribute to the expression of pro-inflammatory genes.

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure and promising, albeit not yet fully quantified, anti-inflammatory properties. Its discovery in Eucalyptus maideni highlights the continued importance of natural product research in identifying novel bioactive compounds. The likely mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, positions this compound as a compound of interest for further investigation in the context of inflammatory diseases.

Future research should focus on several key areas:

-

Quantitative Biological Evaluation: There is a critical need for robust quantitative data, including IC₅₀ values, for the anti-inflammatory effects of this compound in various in vitro and in vivo models.

-

Detailed Mechanistic Studies: Further elucidation of the precise molecular targets of this compound within the NF-κB and MAPK pathways is warranted.

-

Development of a Robust Synthetic Protocol: A scalable and stereoselective synthesis of this compound is essential for enabling more extensive biological studies and potential preclinical development.

-

Exploration of Other Biological Activities: The potential for this compound to exhibit other therapeutic effects, such as antioxidant or anticancer activities, should be explored.

References

- 1. mdpi.com [mdpi.com]

- 2. threo-1-C-Syringylglycerol | 121748-11-6 [chemicalbook.com]

- 3. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spect ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09712H [pubs.rsc.org]

- 4. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of threo-Syringylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-Syringylglycerol, a naturally occurring phenylpropanoid, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to elucidate its therapeutic potential. With evidence suggesting anti-inflammatory and antioxidant properties, this compound presents a promising avenue for further investigation in drug discovery and development. This document serves as an in-depth resource, compiling essential data and protocols to facilitate continued research in the field.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below, providing a foundational dataset for researchers.

| Property | Value | Reference |

| CAS Number | 121748-11-6 | [1] |

| Molecular Formula | C₁₁H₁₆O₆ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| Appearance | White Crystalline Solid | |

| Solubility | Soluble in alcohol, chloroform, ether; slightly soluble in water | |

| Natural Sources | Kandelia candel, Eucalyptus maideni | [2][3] |

Biological Activities and Mechanisms

Current research indicates that this compound possesses notable anti-inflammatory and antioxidant activities. These properties are critical in the context of various pathological conditions and are the focus of ongoing studies.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs)[4]. This suggests a potential role in modulating the immune response and mitigating inflammatory conditions. The key cytokines affected are Interleukin-12 (IL-12) p40, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[4]. While the precise signaling pathway for this compound is still under investigation, related compounds have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB pathway[5][6][7][8].

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity can be quantitatively assessed using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[9][10][11][12].

Experimental Protocols

Synthesis of this compound (General Approach)

-

Protection of Functional Groups: The phenolic hydroxyl and aldehyde functionalities of a suitable starting material, such as syringaldehyde, would be protected to prevent unwanted side reactions.

-

Carbon Chain Extension: A two-carbon unit would be introduced to the aldehyde, for example, through a Wittig or aldol-type reaction, to form the three-carbon propane (B168953) backbone.

-

Introduction of Hydroxyl Groups: The stereoselective introduction of two hydroxyl groups to form the threo-diol would be a critical step, potentially achieved through asymmetric dihydroxylation.

-

Deprotection: Removal of the protecting groups would yield the final product, this compound.

Purification and characterization at each step would be essential, utilizing techniques such as column chromatography, NMR spectroscopy, and mass spectrometry.

In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Production in BMDCs

This protocol describes a method to evaluate the anti-inflammatory effects of this compound on bone marrow-derived dendritic cells (BMDCs).

1. Generation of BMDCs:

- Harvest bone marrow cells from the femurs and tibias of mice.

- Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.

- Incubate at 37°C in a 5% CO₂ incubator for 6-8 days to allow for differentiation into immature BMDCs.

2. Cell Treatment:

- Seed the immature BMDCs in 24-well plates.

- Pre-treat the cells with various concentrations of this compound for 1 hour.

- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response[17][18][19]. Include a vehicle control (cells treated with LPS and the solvent used for this compound) and an unstimulated control.

3. Cytokine Measurement:

- Collect the cell culture supernatants.

- Quantify the concentrations of pro-inflammatory cytokines (IL-12 p40, IL-6, and TNF-α) using commercially available ELISA kits, following the manufacturer's instructions[20][21].

4. Data Analysis:

- Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.

- Determine the IC₅₀ value (the concentration at which 50% of cytokine production is inhibited).

Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol outlines the procedure for assessing the antioxidant capacity of this compound using the DPPH assay[9][10][11][22].

1. Preparation of Reagents:

- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

- Prepare a series of dilutions of this compound in methanol.

- Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

2. Assay Procedure:

- In a 96-well microplate, add a specific volume of each this compound dilution.

- Add the DPPH solution to each well and mix thoroughly.

- Incubate the plate in the dark at room temperature for 30 minutes.

- A control well should contain methanol and the DPPH solution. A blank well should contain methanol and the sample solution without DPPH.

3. Measurement and Calculation:

- Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

- Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

- Plot the scavenging activity against the concentration of this compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound, based on the known pathways affected by similar compounds.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity

This diagram outlines the key steps in the experimental protocol for assessing the anti-inflammatory properties of this compound.

References

- 1. echemi.com [echemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vliz.be [vliz.be]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effect of tricin 4'-O-(threo-β-guaiacylglyceryl) ether, a novel flavonolignan compound isolated from Njavara on in RAW264.7 cells and in ear mice edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Notopterol Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. threo-2-(2,6-Dimethoxyphenoxy)-1-(4-ethoxy-3-methoxyphenyl)propane-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Immunotherapy using lipopolysaccharide-stimulated bone marrow-derived dendritic cells to treat experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

Solubility of threo-Syringylglycerol: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of the lignin (B12514952) model compound, threo-Syringylglycerol, providing essential data for its application in research and development.

This technical guide offers a comprehensive overview of the solubility of this compound, a key lignin model compound. The information compiled herein is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. Understanding its solubility is fundamental for designing extraction and purification protocols, as well as for its application in various fields such as pharmaceuticals and biochemistry where it serves as an intermediate or an antioxidant.[1]

Qualitative Solubility Profile

| Solvent Class | Solubility Description |

| Alcohols (e.g., Methanol, Ethanol) | Soluble[1] |

| Halogenated Solvents (e.g., Chloroform) | Soluble[1] |

| Ethers (e.g., Diethyl Ether) | Soluble[1] |

| Polar Organic Solvents (e.g., Acetone, DMSO) | Soluble |

| Water | Slightly Soluble[1] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following gravimetric method, adapted from protocols for lignin model compounds, is recommended.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Glass vials

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Prepare a series of vials, each containing a known volume of the selected solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials to sediment the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent using a gentle stream of nitrogen or by placing the vial in a drying oven at a temperature below the solvent's boiling point and the compound's decomposition temperature.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial mass of the empty vial from the final mass and dividing by the volume of the supernatant taken.

Visualizing Solubility Concepts

To further aid in the understanding of this compound's solubility, the following diagrams illustrate the logical relationships and a typical experimental workflow.

Caption: Logical relationship of this compound solubility.

Caption: Experimental workflow for solubility determination.

References

The Potential Biological Activities of threo-Syringylglycerol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-Syringylglycerol, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the lignan (B3055560) family, it is found in various plant sources and is structurally related to other bioactive compounds. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and its closely related analogs, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer potential. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts.

Core Biological Activities and Quantitative Data

While direct quantitative data for this compound is limited in the currently available literature, studies on closely related compounds provide strong evidence for its potential biological activities. The following tables summarize the available quantitative data for this compound and its analogs.

| Compound | Assay | Cell Line/System | IC50/EC50 | Activity |

| threo-1-C-Syringylglycerol | Inhibition of pro-inflammatory cytokine production (IL-12 p40, IL-6, TNF-α) | LPS-stimulated bone marrow-derived dendritic cells (BMDCs) | Not Reported | Anti-inflammatory[1] |

| threo-Guaiacylglycerol-β-coniferyl ether | Nitric Oxide (NO) Production Inhibition | Not Specified | Not Reported | Anti-neuroinflammatory[2] |

| (+)-Syringaresinol | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not Reported | Anti-inflammatory[3][4] |

| (+)-Syringaresinol | Prostaglandin (B15479496) E2 (PGE2) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not Reported | Anti-inflammatory[3][4] |

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay | IC50/EC50 | Activity |

| Ethyl acetate (B1210297) fraction of Eucommia ulmoides bark (a source of lignans) | DPPH Radical Scavenging | 19.2 µg/mL | Antioxidant[5] |

Table 2: Antioxidant Activity of a Lignan-Containing Plant Extract

| Compound | Assay | Cell Line | IC50 | Activity |

| Boehmenan (a lignan from Clematis armandii) | Cell Growth Inhibition | A431 (human epidermoid carcinoma) | 1.6 µM | Anticancer[6] |

Table 3: Anticancer Activity of a Related Lignan

| Compound | Assay | Cell Line/System | Effect | Activity |

| Lignans from Clematis armandii | Inhibition of NO production | Not Specified | Significant inhibition | Anti-neuroinflammatory[2] |

| Extracts of Eucommia ulmoides | Protection against Aβ-induced cytotoxicity | PC-12 cells | Efficient protection | Neuroprotective[7] |

Table 4: Neuroprotective Activity of Related Lignans and Plant Extracts

Mechanistic Insights: Key Signaling Pathways

The biological activities of syringylglycerol and its analogs are likely mediated through the modulation of key intracellular signaling pathways. While direct evidence for this compound is still emerging, studies on related compounds implicate the following pathways:

Anti-inflammatory Effects and the NF-κB and MAPK Pathways

The NF-κB and MAPK signaling cascades are central regulators of inflammation. The lignan (+)-syringaresinol has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as cytokines like TNF-α, IL-1β, and IL-6[3][4]. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Mechanistically, (+)-syringaresinol suppresses the phosphorylation of p38 and JNK, components of the MAPK pathway, which in turn leads to the inhibition of NF-κB activation[3][4]. The diagram below illustrates this proposed mechanism.

Antioxidant Effects and the Nrf2 Pathway

The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. While direct evidence for this compound is not yet available, polysaccharides from Eucommia ulmoides, a plant rich in lignans, have been shown to exert antioxidant effects through the Nrf2-Keap1 signaling pathway[8][9]. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. The proposed workflow for evaluating the activation of the Nrf2 pathway by this compound is depicted below.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited or proposed in the context of evaluating the biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From this stock, create a series of dilutions to determine the IC50 value.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of the this compound solution to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Include a blank control (100 µL methanol + 100 µL DPPH solution) and a positive control (e.g., ascorbic acid or Trolox at various concentrations).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokine Production

Principle: This assay measures the ability of a compound to inhibit the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells, such as macrophages or dendritic cells, upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 macrophages or bone marrow-derived dendritic cells) in appropriate culture medium.

-

Cell Seeding: Seed the cells in a 24-well plate at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a reference standard (e.g., dexamethasone).

-

-

Cytokine Measurement:

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Neuroprotective Activity: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC-12) in the appropriate culture medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere.

-

Induction of Cytotoxicity and Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Induce cytotoxicity by adding a neurotoxic agent (e.g., hydrogen peroxide (H₂O₂) or amyloid-β peptide). Include a vehicle control (no neurotoxin, no compound) and a positive control (neurotoxin only).

-

Incubate for the desired period.

-

-

MTT Assay:

-

Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot cell viability against the concentration of this compound to assess its neuroprotective effect.

-

Anticancer Activity: Cell Viability Assay

Principle: Similar to the neuroprotective assay, the effect of this compound on the viability of cancer cells can be assessed using the MTT assay or other similar assays (e.g., XTT, WST-1).

Protocol:

-

Cell Culture: Culture the desired cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in their respective appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Assay: Perform the MTT assay as described in the neuroprotective activity protocol.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related compounds possess promising biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. The inhibitory action on pro-inflammatory cytokines and the potential to modulate key signaling pathways like NF-κB, MAPK, and Nrf2 highlight its therapeutic potential. However, a significant portion of the current knowledge is derived from studies on structurally similar compounds.

Future research should focus on:

-

Isolation and Purification: Obtaining highly pure this compound to enable precise and reproducible biological testing.

-

Quantitative Analysis: Determining the specific IC50 and EC50 values for its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities using a range of standardized assays.

-

Mechanistic Studies: Elucidating the direct effects of this compound on the NF-κB, MAPK, and Nrf2 signaling pathways to confirm its molecular mechanisms of action.

-

In Vivo Studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological context.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of this compound. The convergence of its potential anti-inflammatory and antioxidant properties makes it a compelling candidate for the development of novel therapeutics for a range of human diseases.

References

- 1. threo-1-C-Syringylglycerol | 121748-11-6 [chemicalbook.com]

- 2. Lignans from the stems of Clematis armandii ("Chuan-Mu-Tong") and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant, Antidiabetic and Cytotoxic Effects of Eucommia ulmoides Oliv. Bark in vitro -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 6. Boehmenan, a Lignan From the Chinese Medicinal Plant Clematis armandii, Inhibits A431 Cell Growth via Blocking p70S6/S6 Kinase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effects of Eucommia ulmoides Oliv. bark and leaf on amyloid β-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Extraction, Characterization, and Antioxidant Activity of Eucommia ulmoides Polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of threo-Syringylglycerol in Syringyl-Type Neolignan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a diverse class of phenylpropanoid dimers, are renowned for their wide array of biological activities, making them a focal point in pharmacology and drug development. A subclass of these compounds, the neolignans, are characterized by linkage patterns other than the typical β-β' bond. Among these, the 8-O-4' linked syringyl-type neolignans are of significant interest. This technical guide provides an in-depth exploration of the role of threo-syringylglycerol in the biosynthesis of these specific neolignans, with a focus on the formation of syringylglycerol-8-O-4'-(sinapyl alcohol) ether (SGSE). Drawing upon key research findings, this document details the biosynthetic pathway, presents quantitative data on stereoselective formation, outlines experimental protocols for analysis, and illustrates the involved processes through pathway and workflow diagrams.

Core Concepts: Biosynthesis of erythro- and this compound-8-O-4'-(sinapyl alcohol) Ether (SGSE)

The biosynthesis of SGSE, a prominent syringyl 8-O-4' neolignan, proceeds via the oxidative coupling of two sinapyl alcohol monolignols. This reaction is catalyzed by peroxidases in the presence of hydrogen peroxide (H₂O₂). A key feature of this biosynthetic route is its diastereoselectivity, leading to the formation of both erythro and threo isomers of SGSE. While the direct involvement of dirigent proteins (DIRs) in controlling the stereochemistry of 8-O-4' neolignan formation has not been definitively established, their well-documented role in dictating the stereoselective outcome of monolignol coupling in the formation of other lignans suggests a plausible, yet unconfirmed, function in this pathway.